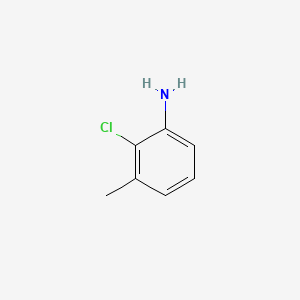

2-Chloro-3-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-2-4-6(9)7(5)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRKMXABSUYQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951631 | |

| Record name | 2-Chloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29027-17-6 | |

| Record name | 2-Chloro-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29027-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029027176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZENAMINE, 2-CHLORO, 3-METHYL- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-3-methylaniline chemical properties and structure

An In-depth Technical Guide to 2-Chloro-3-methylaniline: Chemical Properties, Structure, and Experimental Protocols

Introduction

This compound, also known as 2-chloro-3-methylbenzenamine, is an organic compound that serves as a crucial intermediate in various industrial and research applications.[1] Its unique molecular structure, featuring a chlorinated and methylated aniline (B41778) core, makes it a versatile building block in the synthesis of agrochemicals, dyes, pigments, and pharmaceuticals.[1] This technical guide provides a comprehensive overview of the chemical properties, structural features, and detailed experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The molecular structure of this compound consists of a benzene (B151609) ring substituted with a chlorine atom at position 2, a methyl group at position 3, and an amine group at position 1.[1]

-

IUPAC Name: this compound[1][]

-

Synonyms: 2-chloro-3-methylbenzenamine, 6-chloro-m-toluidine[1]

-

Molecular Formula: C₇H₈ClN[1][]

-

Canonical SMILES: CC1=C(C(=CC=C1)N)Cl[1][]

-

InChI Key: RQRKMXABSUYQBV-UHFFFAOYSA-N[]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Weight | 141.60 g/mol | [1][] |

| Appearance | Liquid at room temperature | [1][] |

| Boiling Point | 219.8°C (at 760 mmHg) | [1] |

| Density | 1.2 g/cm³ | [1] |

| LogP (Partition Coefficient) | 2.37 | [1] |

| Refractive Index | n20/D 1.588 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for its practical application. The following sections provide protocols for common synthetic routes and analytical procedures.

Synthesis Protocols

1. Sulfur-Mediated Reduction of 2-Chloro-6-nitrotoluene (B1664060)

This method provides a scalable synthesis with high purity.[1]

-

Reactants: 2-chloro-6-nitrotoluene, sulfur, sodium bicarbonate.[1]

-

Solvent: N,N-dimethylformamide (DMF).[1]

-

Molar Ratios:

-

Procedure:

-

Combine 2-chloro-6-nitrotoluene, sulfur, sodium bicarbonate, and DMF in a reaction vessel.

-

Heat the mixture to a temperature between 110–140°C.[1]

-

Maintain the reaction for 10–24 hours.[1]

-

After the reaction is complete, filter the mixture to remove solid by-products.[1]

-

Isolate the final product via vacuum distillation.[1]

-

-

Yield and Purity: This method can achieve yields of 77% to 85% with a purity of 99%.[1]

2. Catalytic Hydrogenation of 2-Chloro-6-nitrotoluene

This is a clean and highly efficient method for producing this compound.[1]

-

Reactants: 2-chloro-6-nitrotoluene, hydrogen gas.[1]

-

Catalyst: Typically Palladium on carbon (Pd/C) or other noble metal catalysts.[1]

-

Solvent: Various organic solvents or aqueous mixtures.[1]

-

Procedure:

-

Dissolve 2-chloro-6-nitrotoluene in a suitable solvent in a pressure-rated reaction vessel.

-

Add the catalyst to the mixture.

-

Pressurize the vessel with hydrogen gas to a moderate pressure.

-

Maintain the reaction at a mild to moderate temperature (e.g., room temperature to 80°C).[1]

-

Monitor the reaction until completion.

-

Filter off the catalyst.

-

Remove the solvent under reduced pressure to obtain the product.

-

-

Yield and Purity: Under optimized conditions, this process can yield approximately 95% of the product with a purity exceeding 99%.[1]

Analytical Protocol: Gas Chromatography (GC)

The concentration of this compound in environmental or waste samples can be determined using gas chromatography with a nitrogen-phosphorus detector (NPD), as adapted from EPA Method 8131 for aniline derivatives.[5]

-

Instrumentation: Gas chromatograph equipped with a capillary column and a nitrogen-phosphorus detector.[5]

-

Sample Preparation:

-

For aqueous samples, perform a solvent extraction using an appropriate method like Method 3510 (separatory funnel) or 3520 (continuous liquid-liquid extraction) at a pH > 11.[5]

-

For solid samples, use extraction methods such as 3540, 3541, 3545, or 3550 with a methylene (B1212753) chloride/acetone (1:1) mixture.[5]

-

If necessary, perform a cleanup of the extract using Method 3620 (Florisil Column Cleanup) to remove interferences.[5]

-

-

GC Conditions (General Guidance):

-

Injector Temperature: 200-250°C

-

Detector Temperature: 250-300°C

-

Carrier Gas: Helium or Nitrogen

-

Temperature Program: An initial temperature of 60-80°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 200-250°C.

-

-

Identification and Quantification:

-

Identify this compound by comparing the retention time of the peak in the sample chromatogram with that of a known standard.

-

Quantify the concentration using a calibration curve generated from standards of known concentrations.

-

For unfamiliar samples, it is highly recommended to confirm the compound's identity using a secondary technique such as gas chromatography-mass spectrometry (GC/MS).[5]

-

Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

Caption: A flowchart of the sulfur-mediated synthesis of this compound.

Caption: Common chemical transformations of this compound.

Safety and Handling

This compound is classified as a substance that can cause skin and serious eye irritation, and may cause an allergic skin reaction.[6][7] Proper safety precautions are essential when handling this chemical.

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[8]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If inhaled: Move the person into fresh air.[6]

-

If swallowed: Rinse mouth with water and consult a physician.[6]

-

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and established synthetic routes. This guide provides essential technical information, including its chemical structure, physical properties, detailed experimental protocols for its synthesis and analysis, and crucial safety guidelines. The provided visualizations offer a clear understanding of its synthetic workflow and reactivity, serving as a practical resource for professionals in research and development.

References

- 1. This compound | 29027-17-6 | Benchchem [benchchem.com]

- 3. aobchem.com [aobchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. epa.gov [epa.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.chemservice.com [cdn.chemservice.com]

2-Chloro-3-methylaniline CAS number and physical constants

An In-depth Technical Guide to 2-Chloro-3-methylaniline

This technical guide provides a comprehensive overview of the chemical compound this compound, also known as 2-chloro-m-toluidine. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physical properties, and synthesis.

Chemical Identity

This compound is an organic compound belonging to the class of chlorinated anilines.[1] Its structure consists of a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and an amino group.

CAS Number: 29027-17-6[1][2][3][4][5]

Synonyms:

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in various chemical syntheses. The compound is typically a liquid at room temperature.[1][3]

| Property | Value |

| Molecular Formula | C₇H₈ClN[1][2][4] |

| Molecular Weight | 141.60 g/mol [1][2] |

| Boiling Point | 219.8 °C at 760 mmHg[1], 245 °C[7] |

| Melting Point | 2 °C[7] |

| Density | 1.2 g/cm³[1], 1.185 g/mL at 25 °C[7] |

| Solubility | Soluble in hot water and alcohol; insoluble in ether and benzene.[8] |

| Partition Coefficient (LogP) | 2.37[1] |

| InChI Key | RQRKMXABSUYQBV-UHFFFAOYSA-N[3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Below are two common experimental protocols.

Protocol 1: Reduction of 2-chloro-6-nitrotoluene (B1664060) with Sulfur

This method involves the reduction of 2-chloro-6-nitrotoluene using sulfur as a reducing agent in the presence of sodium bicarbonate and N,N-dimethylformamide (DMF) as a solvent.[1]

Reactants:

-

2-chloro-6-nitrotoluene

-

Sulfur

-

Sodium bicarbonate

-

N,N-dimethylformamide (DMF)

Procedure:

-

In a reaction vessel, combine 2-chloro-6-nitrotoluene, sulfur, and sodium bicarbonate in N,N-dimethylformamide. The molar ratio of 2-chloro-6-nitrotoluene to sulfur should be between 1:3 and 1:5. Sodium bicarbonate should be used in 3-5 equivalents relative to the 2-chloro-6-nitrotoluene.[1]

-

Heat the reaction mixture to a temperature between 110-140°C.[1]

-

Maintain the reaction for a period of 10-24 hours.[1]

-

After the reaction is complete, filter the mixture to remove any solid by-products.[1]

-

Isolate the final product, this compound, from the filtrate via vacuum distillation.[1]

This method is reported to yield high purity (99%) product with yields ranging from 77% to 85%.[1]

Protocol 2: Catalytic Hydrogenation of 2-Chloro-6-nitrotoluene

This alternative method utilizes catalytic hydrogenation to reduce the nitro group of 2-chloro-6-nitrotoluene.[1]

Reactants and Materials:

-

2-chloro-6-nitrotoluene

-

Hydrogen gas (H₂)

-

Palladium on carbon (or other noble metal) catalyst

-

Organic solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

Dissolve 2-chloro-6-nitrotoluene in a suitable organic solvent in a hydrogenation reactor.

-

Add a catalytic amount of palladium on carbon.

-

Pressurize the reactor with hydrogen gas to a moderate pressure.

-

Maintain the reaction at a mild to moderate temperature, often ranging from room temperature to 80°C.[1]

-

Monitor the reaction progress until the starting material is consumed.

-

Once the reaction is complete, filter off the catalyst.

-

Remove the solvent under reduced pressure to yield this compound.

Diagrams

The following diagram illustrates the workflow for the synthesis of this compound via the reduction of 2-chloro-6-nitrotoluene with sulfur.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 29027-17-6 | Benchchem [benchchem.com]

- 2. hpc-standards.us [hpc-standards.us]

- 3. This compound | 29027-17-6 [sigmaaldrich.com]

- 4. aobchem.com [aobchem.com]

- 5. 29027-17-6|this compound|BLD Pharm [bldpharm.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 2-methyl-3-chloroaniline [stenutz.eu]

- 8. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-Chloro-3-methylaniline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3-methylaniline (CAS No: 29027-17-6), a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₈ClN[1]

-

Molecular Weight: 141.60 g/mol [1]

-

Structure: An aniline (B41778) ring substituted with a chlorine atom at position 2 and a methyl group at position 3.[1]

Spectroscopic Data

The following sections present the available and expected spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The following data was obtained in DMSO-d₆ at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.90 | Triplet (t) | 7.7 | 1H | Aromatic H |

| 6.66 | Doublet (d) | 7.9 | 1H | Aromatic H |

| 6.50 | Doublet (d) | 7.4 | 1H | Aromatic H |

| 5.23 | Broad Singlet (br s) | - | 2H | -NH₂ |

| 2.24 | Singlet (s) | - | 3H | -CH₃ |

| Data sourced from ChemicalBook.[2] |

2.1.2. ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Expected Assignment |

| ~145-150 | C-NH₂ |

| ~135-140 | C-CH₃ |

| ~120-130 | C-Cl |

| ~115-130 | Aromatic C-H |

| ~115-130 | Aromatic C-H |

| ~115-130 | Aromatic C-H |

| ~15-20 | -CH₃ |

| Note: These are estimated chemical shift ranges. Actual values may vary. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Specific experimental IR peak data for this compound is not widely published. However, the expected characteristic absorption bands are listed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2850-2960 | C-H Stretch | Methyl (-CH₃) |

| 1600-1650 | N-H Bend | Primary Amine (-NH₂) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1000-1250 | C-N Stretch | Aryl Amine |

| 700-800 | C-Cl Stretch | Aryl Halide |

| Note: These are typical frequency ranges for the specified functional groups. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

| m/z | Assignment |

| 141.59 | Molecular Ion [M]⁺ |

| Data sourced from Benchchem.[1] |

The presence of a chlorine atom would be expected to produce a characteristic M+2 peak (at approximately m/z 143.59) with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation:

-

Dissolve a small amount (approx. 10-20 mg) of this compound in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).

-

Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

-

Apply one or two drops of the solution onto the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.

-

Acquire the sample spectrum.

-

If peak intensities are too low, add more solution to the plate and re-run. If intensities are too high, clean the plate and prepare a more dilute sample.

-

Label the significant peaks on the resulting spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol (B129727) or acetonitrile. The concentration should typically be in the range of 1-10 µg/mL.

-

-

Data Acquisition (using Electrospray Ionization - ESI):

-

Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Apply appropriate ESI conditions (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate and temperature) to achieve stable ionization.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.

-

The data system will plot ion intensity versus the mass-to-charge ratio (m/z).

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Compound Characterization.

References

Technical Guide: Solubility of 2-Chloro-3-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Chloro-3-methylaniline and its Solubility

This compound (also known as 2-chloro-m-toluidine) is an aniline (B41778) derivative with the chemical formula C₇H₈ClN.[1][2][3][4][5] As a liquid at room temperature, it serves as a crucial intermediate in the synthesis of dyes, agrochemicals, and pharmaceutical compounds.[3] Understanding its solubility in various organic solvents is paramount for designing reaction conditions, developing purification strategies, and formulating final products.

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a critical physicochemical property. The principle of "like dissolves like" suggests that this compound, a moderately polar molecule, will exhibit varying degrees of solubility in different organic solvents based on their polarity.[1][6]

Quantitative Solubility Data Presentation

Accurate and well-organized data is essential for comparison and analysis. The following table provides a standardized format for presenting experimentally determined solubility data for this compound. Researchers should populate this table with their empirical results.

Table 1: Solubility of this compound in Various Organic Solvents (Illustrative Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |

| Methanol | 25.0 | [Experimental Value] | Gravimetric / UV-Vis |

| Ethanol | 25.0 | [Experimental Value] | Gravimetric / UV-Vis |

| Acetone | 25.0 | [Experimental Value] | Gravimetric / UV-Vis |

| Ethyl Acetate | 25.0 | [Experimental Value] | Gravimetric / UV-Vis |

| Dichloromethane | 25.0 | [Experimental Value] | Gravimetric / UV-Vis |

| Toluene | 25.0 | [Experimental Value] | Gravimetric / UV-Vis |

| Hexane | 25.0 | [Experimental Value] | Gravimetric / UV-Vis |

Experimental Protocols for Solubility Determination

The determination of thermodynamic equilibrium solubility is most reliably achieved using the isothermal shake-flask method.[7][8] This involves creating a saturated solution at a constant temperature and then measuring the solute concentration in the liquid phase.

This protocol is the gold standard for determining the equilibrium solubility of a liquid solute in a liquid solvent.[7]

Materials:

-

This compound (solute)

-

High-purity organic solvents

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., ±0.1°C)

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE) or a centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass flask. The presence of a distinct, undissolved solute phase is necessary to ensure saturation.

-

Equilibration: Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically recommended.[7] It is crucial to verify that the composition of the liquid phase does not change with further shaking time.[9]

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the mixture to settle for several hours at the same constant temperature. Carefully separate the saturated liquid phase from the excess undissolved solute. This can be accomplished by:

-

Filtration: Withdraw a sample of the supernatant using a syringe and pass it through a syringe filter suitable for the organic solvent (e.g., PTFE). This must be done quickly to prevent temperature changes.[9]

-

Centrifugation: Centrifuge the sample in a temperature-controlled centrifuge to pellet the excess solute, then carefully decant the supernatant.

-

-

Analysis: Accurately determine the concentration of this compound in the clear, saturated filtrate or supernatant using a validated analytical method. Two common methods are detailed below.

The choice of analytical technique depends on the required accuracy, sensitivity, and available instrumentation.[10]

A. Gravimetric Analysis

This classic method is straightforward and does not require complex instrumentation, relying on precise mass measurements.

-

Sample Preparation: Accurately weigh a clean, dry evaporating dish.

-

Aliquot Transfer: Pipette a precise volume (e.g., 5.00 or 10.00 mL) of the saturated filtrate into the pre-weighed dish and record the total mass.

-

Solvent Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a controlled temperature below the solute's decomposition point may be used.

-

Drying and Weighing: Dry the residue to a constant mass and re-weigh the dish.

-

Calculation: The mass of the dissolved this compound is the difference between the final and initial mass of the dish. The solubility can then be expressed in g/100 mL or other relevant units.

B. UV-Visible Spectrophotometry

This method is suitable for compounds like anilines that possess a chromophore and absorb UV-Vis radiation. It is highly sensitive and requires only a small sample volume.

-

Wavelength Selection: Prepare a dilute solution of this compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.

-

Sample Measurement: Take a precise aliquot of the saturated filtrate and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample at λmax. Use the calibration curve equation to calculate the concentration of the diluted sample, and then account for the dilution factor to determine the concentration of the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. scribd.com [scribd.com]

- 10. benchchem.com [benchchem.com]

The Evolving Landscape of 2-Chloro-3-methylaniline Derivatives in Biological Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aromatic amine 2-chloro-3-methylaniline is a versatile precursor in the synthesis of a diverse range of heterocyclic compounds that exhibit significant biological activities. This technical guide delves into the core biological activities of its derivatives, with a particular focus on their anticancer and antimicrobial properties. It provides a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for professionals in drug discovery and development.

Anticancer Activity of this compound Derivatives

Derivatives of this compound, particularly quinoline-based compounds, have emerged as promising candidates in oncology research. These compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines.

Quantitative Anticancer Data

A notable series of 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives has been synthesized and evaluated for their in vitro antiproliferative activities. The half-maximal inhibitory concentration (IC50) values for some of these compounds against various human cancer cell lines are summarized below.

| Compound | HepG2 (Liver) IC50 (μM) | SKOV3 (Ovarian) IC50 (μM) | NCI-H460 (Lung) IC50 (μM) | BEL-7404 (Liver) IC50 (μM) | HL-7702 (Normal Liver) IC50 (μM) |

| 3a₁ | 7.54 | >50 | 10.12 | 15.85 | >50 |

| 3a₃ | 28.24 | 25.12 | 31.62 | 25.12 | >50 |

| 3a₄ | 19.95 | 19.95 | 25.12 | 19.95 | >50 |

| 3a₅ | 10.00 | 12.59 | 15.85 | 12.59 | >50 |

| 3c₃ | 15.85 | 19.95 | 19.95 | 15.85 | >50 |

| 3c₄ | 12.59 | 15.85 | 15.85 | 12.59 | >50 |

| 3c₅ | 19.95 | 25.12 | 25.12 | 19.95 | >50 |

| 3c₆ | 15.85 | 19.95 | 19.95 | 15.85 | >50 |

| 5-FU | 31.98 | - | - | - | - |

| Cisplatin | 10.12 | - | - | - | - |

Data sourced from a study on 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives[1].

Notably, several of these derivatives exhibited potent activity, with some showing comparable or superior efficacy to the standard chemotherapeutic agents 5-fluorouracil (B62378) (5-FU) and cisplatin, while also demonstrating a degree of selectivity for cancer cells over normal cells[1].

Mechanism of Anticancer Action

The anticancer effects of these quinoline (B57606) derivatives are believed to be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain quinoline derivatives are thought to exert their anticancer effects by inhibiting this pathway.

Another important mechanism of action for some quinoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

Antimicrobial and Antifungal Activity

Derivatives of this compound, including thiazoles and Schiff bases, have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

While specific data for derivatives of this compound is an active area of research, studies on analogous chloro-aniline-derived Schiff bases and thiazoles have shown significant antimicrobial potential. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

| Derivative Class | Organism | MIC Range (µg/mL) |

| Thiazole (B1198619) Derivatives | Staphylococcus aureus | 16.1 - 28.8 (µM)[2] |

| Escherichia coli | 16.1 (µM)[2] | |

| Candida albicans | 15.3 (µM)[2] | |

| Aspergillus niger | 16.2 (µM)[2] | |

| Schiff Bases | Escherichia coli | 256 - 2048[3] |

| Gram-positive bacteria | 7.5 - 19.8 (mm inhibition zone)[3] |

Note: The presented data is for classes of compounds where chloro-anilines are precursors and may not be specific to this compound derivatives. Further research is needed to establish a direct quantitative structure-activity relationship.

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of these derivatives are multifaceted and can include the disruption of the bacterial cell wall, inhibition of essential enzymes, and interference with DNA replication.

A primary target for many antimicrobial agents is the bacterial cell wall, which is essential for bacterial survival. Thiazole derivatives may interfere with the synthesis of peptidoglycan, a key component of the cell wall.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Materials:

-

Human cancer cell lines (e.g., HepG2, MCF-7).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well plates.

-

Test compounds (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should typically be less than 0.5%.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth).

-

96-well microtiter plates.

-

Test compounds (dissolved in a suitable solvent like DMSO).

-

Standard antibiotic for quality control.

-

-

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (typically 5 x 10⁵ CFU/mL).

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The quinoline derivatives have shown significant potential as anticancer agents, with some compounds exhibiting high potency and selectivity. Similarly, thiazole and Schiff base derivatives are emerging as a new class of antimicrobial agents. Further research, including more extensive quantitative structure-activity relationship (QSAR) studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this class of compounds. This guide provides a foundational resource for researchers to build upon in the quest for new and effective treatments for cancer and infectious diseases.

References

- 1. Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents: in vitro and in vivo antitumor activity, cell cycle arrest and apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 3. Synthesis and In Vitro Antibacterial Evaluation of Schiff Bases Derived FROM 2-Chloro-3-Quinolinecarboxaldehyde [ajmb.umsha.ac.ir]

In-Depth Technical Guide: The Biological Mechanism of Action of 2-Chloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-3-methylaniline, a chlorinated aromatic amine, poses significant biological activity primarily driven by its metabolic activation into reactive intermediates. This guide elucidates the core mechanisms of action, focusing on its toxicological effects, metabolic pathways, and interactions with cellular systems. The primary modes of toxicity—methemoglobinemia and genotoxicity—are explored in detail, supported by available data and established experimental protocols. While specific quantitative toxicity data for this compound is limited, this document compiles relevant information and provides context through data on closely related isomers.

Introduction

This compound (2-C-3-MA), also known as 2-chloro-3-toluidine, belongs to a class of compounds used as intermediates in the synthesis of dyes, pigments, and pesticides.[1] Its chemical structure, featuring a substituted aniline (B41778) ring, is a common motif in biologically active molecules.[1] However, this structure also predisposes it to metabolic processes that can lead to toxicological consequences. Understanding the mechanism of action of 2-C-3-MA is crucial for assessing its risk to human health and for the development of safer alternatives in industrial applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol |

| Appearance | Colorless to pale purple oil[2] |

| Boiling Point | 219.8 °C at 760 mmHg[1][2] |

| Density | 1.2 g/cm³[1][2] |

| LogP (Partition Coefficient) | 2.37[1] |

Core Mechanism of Action: Metabolic Activation

The biological effects of this compound are not primarily caused by the parent compound itself but rather by its metabolic transformation into reactive electrophilic intermediates. This process, known as metabolic activation, is a key determinant of its toxicity. The primary site of metabolism is the liver, involving Phase I and Phase II biotransformation reactions.

Phase I Metabolism: The Role of Cytochrome P450

The initial and rate-limiting step in the activation of this compound is the N-oxidation of the amino group, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP1A2 and CYP2E1 isoforms. This oxidation leads to the formation of a reactive N-hydroxyarylamine metabolite.

This N-hydroxy intermediate can undergo further oxidation to form a highly reactive arylnitroso compound. Both the N-hydroxyarylamine and the arylnitroso species are electrophilic and can covalently bind to cellular macromolecules, initiating toxic effects.

A diagram illustrating the metabolic activation pathway is provided below.

Phase II Metabolism

While Phase II reactions are typically associated with detoxification, in the case of aromatic amines, they can also contribute to the formation of highly reactive species. The N-hydroxy metabolite can be conjugated by sulfotransferases (SULTs) or N-acetyltransferases (NATs). These conjugates are often unstable and can spontaneously break down to form a highly electrophilic nitrenium ion, which readily reacts with nucleophilic sites on DNA and proteins.

Key Toxicological Effects

The metabolic activation of this compound leads to two primary toxicological outcomes: methemoglobinemia and genotoxicity.

Methemoglobinemia

Methemoglobinemia is a condition characterized by the presence of an abnormally high level of methemoglobin (MetHb) in the blood. Methemoglobin is an oxidized form of hemoglobin (Fe³⁺ instead of Fe²⁺) that is unable to bind and transport oxygen, leading to functional anemia and tissue hypoxia.

The N-hydroxy and nitroso metabolites of this compound are potent inducers of methemoglobin formation. These reactive species can directly oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). This process can occur in a cyclic manner, where the nitroso-compound is reduced back to the N-hydroxy form, which can then oxidize another hemoglobin molecule, amplifying the effect.

Symptoms of methemoglobinemia can range from cyanosis (a bluish discoloration of the skin) at low levels to more severe effects such as headache, fatigue, dizziness, and, at very high concentrations, respiratory distress, coma, and death.

A diagram illustrating the mechanism of methemoglobin formation is provided below.

Genotoxicity and Carcinogenicity

The formation of DNA adducts by the reactive nitrenium ion is the primary mechanism of genotoxicity for this compound. These adducts are covalent modifications to the DNA bases, which can lead to mutations if not repaired by the cell's DNA repair machinery. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis.

Aromatic amines are known to form adducts predominantly at the C8 and N² positions of guanine (B1146940) and the N⁶ position of adenine. The presence of these adducts can disrupt DNA replication and transcription, leading to genomic instability.

While there is no specific carcinogenicity data for this compound, many chlorinated anilines are considered to be potentially carcinogenic to humans.

Quantitative Toxicological Data

Specific quantitative toxicity data for this compound is scarce in publicly available literature. However, data from closely related isomers can provide an estimation of its toxic potential.

Table 2: Acute Toxicity Data for Chloro-methylaniline Isomers

| Compound | Test | Species | Route | Value | Reference |

| 3-Chloro-2-methylaniline | LD50 | Rat | Oral | 574 mg/kg | [3][4] |

| 2-Chloro-6-methylaniline | - | - | - | Harmful if swallowed | [5] |

| 2-Chloroaniline | LD50 | Rat | Oral | 1016 mg/kg | [6] |

| 2-Chloroaniline | LD50 | Rat | Dermal | 1000 mg/kg | [6] |

| 2-Chloroaniline | LC50 | Rat | Inhalation | >4.406 mg/L (4h) | [6] |

Note: This table includes data for isomers and related compounds to provide context due to the lack of specific data for this compound.

Experimental Protocols

Detailed experimental protocols for assessing the key toxicological effects of this compound are outlined below. These are based on standardized guidelines and methodologies commonly used in toxicology research.

Ames Test for Mutagenicity (Based on OECD Guideline 471)

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.

Objective: To determine if this compound can induce point mutations in strains of Salmonella typhimurium and/or Escherichia coli.

Methodology:

-

Bacterial Strains: A set of tester strains with different known mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon are used.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: The bacterial strains are exposed to a range of concentrations of this compound.

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

A workflow for the Ames test is depicted below.

In Vitro Methemoglobin Formation Assay

Objective: To quantify the potential of this compound and its metabolites to induce methemoglobin formation in red blood cells.

Methodology:

-

Blood Sample: Freshly collected heparinized blood from a suitable species (e.g., rat, human) is used.

-

Incubation: Red blood cells are isolated and incubated with various concentrations of this compound at 37°C. If metabolic activation is being studied, a liver S9 fraction and necessary cofactors (e.g., NADPH) are included.

-

Lysis: At specified time points, an aliquot of the red blood cell suspension is lysed to release the hemoglobin.

-

Spectrophotometric Analysis: The concentration of methemoglobin is determined spectrophotometrically by measuring the absorbance at specific wavelengths (typically around 630 nm) before and after the addition of a reducing agent like sodium dithionite.

-

Calculation: The percentage of methemoglobin is calculated based on the change in absorbance.

DNA Adduct Analysis by LC-MS/MS

Objective: To detect and quantify the formation of DNA adducts in cells or tissues exposed to this compound.

Methodology:

-

Exposure: Cells in culture or laboratory animals are exposed to this compound.

-

DNA Isolation: DNA is extracted from the cells or target tissues (e.g., liver, bladder).

-

DNA Hydrolysis: The isolated DNA is enzymatically digested to individual nucleosides.

-

LC-MS/MS Analysis: The nucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument is set up to detect the specific mass-to-charge ratio of the expected DNA adducts.

-

Quantification: The amount of DNA adducts is quantified by comparing the signal to that of a known amount of a stable isotope-labeled internal standard.

Conclusion

The mechanism of action of this compound in biological systems is intrinsically linked to its metabolic activation by cytochrome P450 enzymes. The resulting reactive N-hydroxy and nitroso intermediates are responsible for its primary toxic effects: methemoglobinemia and genotoxicity. While specific quantitative toxicity data for this compound remains limited, the established toxicological profile of related aromatic amines provides a strong basis for risk assessment. The experimental protocols detailed in this guide offer a framework for further investigation into the specific biological activities of this compound. A thorough understanding of these mechanisms is paramount for professionals in research and drug development to mitigate potential health risks associated with exposure to this compound and similar compounds.

References

- 1. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 29027-17-6 | Benchchem [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. carlroth.com [carlroth.com]

The Versatility of 2-Chloro-3-methylaniline in Medicinal Chemistry: A Technical Guide

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-Chloro-3-methylaniline derivatives for researchers, scientists, and drug development professionals.

Introduction

This compound, a halogenated aromatic amine, has emerged as a valuable and versatile scaffold in the field of medicinal chemistry. Its unique structural features, including the presence of a reactive chlorine atom and a methyl group on the aniline (B41778) ring, provide a fertile ground for the synthesis of a diverse array of bioactive molecules. This technical guide delves into the core applications of this compound, focusing on its role as a key building block for the development of novel anticancer and antimicrobial agents. We will explore the synthetic pathways, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways modulated by its derivatives.

From Building Block to Bioactive Candidate: The Synthetic Journey

The journey from the starting material, this compound, to a potential therapeutic agent involves a series of strategic chemical transformations. A common and crucial intermediate synthesized from this compound is 2-chloro-3-formylquinoline. This intermediate serves as a versatile platform for the construction of more complex heterocyclic systems with a wide range of biological activities.

A widely employed method for the synthesis of 2-chloro-3-formylquinolines from the corresponding acetanilides (which can be prepared from this compound) is the Vilsmeier-Haack reaction. This reaction utilizes a formylating agent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 2-Chloro-3-formyl-8-methylquinoline

This protocol outlines the synthesis of a representative 2-chloro-3-formylquinoline derivative.

Step 1: Preparation of N-(2-chloro-3-methylphenyl)acetamide

-

Dissolve this compound in a suitable solvent such as dichloromethane.

-

Add an acetylating agent, for example, acetic anhydride (B1165640) or acetyl chloride, dropwise at a controlled temperature (e.g., 0 °C).

-

Include a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the crude product by recrystallization or column chromatography to obtain pure N-(2-chloro-3-methylphenyl)acetamide.

Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-3-formyl-8-methylquinoline

-

To a cooled (0-5 °C) solution of N-(2-chloro-3-methylphenyl)acetamide in dry DMF, add phosphorus oxychloride (POCl₃) dropwise with constant stirring.

-

After the addition is complete, heat the reaction mixture at 80-100 °C for a period of 4-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of 2-chloro-3-formyl-8-methylquinoline is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Caption: Synthetic workflow from this compound to bioactive derivatives.

Anticancer Applications: Targeting Proliferation and Inducing Apoptosis

Derivatives of this compound have demonstrated significant potential as anticancer agents. By modifying the 2-chloro-3-formylquinoline intermediate, researchers have developed compounds that exhibit cytotoxicity against a range of human cancer cell lines.

One notable class of derivatives are the 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinolines. These compounds have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines, including liver (HepG2), ovarian (SK-OV-3), lung (NCI-H460), and another liver cancer cell line (BEL-7404).

Quantitative Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of a representative 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative (Compound 3a₁) against several human cancer cell lines.[1]

| Compound ID | HepG2 | SK-OV-3 | NCI-H460 | BEL-7404 |

| 3a₁ | 7.54 ± 0.77 | 9.40 ± 0.69 | 14.03 ± 0.94 | 15.40 ± 0.85 |

| Cisplatin | 10.12 | 15.60 | 20.36 | 14.72 |

| 5-FU | 31.98 | 26.34 | 45.44 | 40.21 |

Data presented as mean ± SD from three independent experiments.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[2]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.5%) for 48-72 hours.[3]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[3]

Signaling Pathway: Induction of Apoptosis

Mechanistic studies suggest that some of these quinoline (B57606) derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). One of the key regulatory pathways of apoptosis involves the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is critical in determining a cell's fate. Some ciprofloxacin (B1669076) derivatives, which share a quinoline core, have been shown to induce apoptosis through the down-regulation of Bcl-2 and Survivin, and the up-regulation of Bax, Caspase-8, and Caspase-9.[5] This shifts the balance towards apoptosis, leading to cancer cell death.

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The versatility of the 2-chloro-3-formylquinoline scaffold extends to the development of novel antimicrobial agents. A significant class of compounds synthesized from this intermediate are the azetidin-2-one (β-lactam) fused quinoline derivatives. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Antimicrobial Activity

A series of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives have been synthesized and evaluated for their antimicrobial activity. The following table summarizes the zone of inhibition (in mm) for some of these derivatives against representative microbial strains.

| Compound ID | Staphylococcus aureus (MTCC 96) | Escherichia coli (MTCC 722) | Candida albicans (MTCC 183) |

| AZT b2 | Moderate | Good | Good |

| AZT b3 | Good | Moderate | Good |

| AZT g2 | Good | Good | Moderate |

| AZT g3 | Good | Moderate | Good |

Activity is qualitatively described as reported in the source.

Experimental Protocol: Antimicrobial Activity (Filter Paper Disc Method)

The filter paper disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.

-

Media Preparation: Prepare and sterilize nutrient agar (B569324) for bacteria and Sabouraud dextrose agar for fungi.

-

Inoculation: Inoculate the sterile agar plates with the respective microbial cultures.

-

Disc Application: Impregnate sterile filter paper discs with the test compounds at a specific concentration.

-

Incubation: Place the discs on the inoculated agar surface and incubate at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.

Experimental Protocol: Synthesis of Azetidin-2-one Fused 2-Chloro-3-formyl Quinoline Derivatives

The synthesis of these antimicrobial agents involves a multi-step process starting from the 2-chloro-3-formylquinoline intermediate.

Step 1: Schiff Base Formation

-

Dissolve the 2-chloro-3-formylquinoline derivative in a suitable solvent like ethanol.

-

Add an equimolar amount of a substituted hydrazine (B178648) (e.g., 2,4-dinitrophenylhydrazine).

-

Add a catalytic amount of glacial acetic acid and reflux the mixture for several hours.

-

Cool the reaction mixture to obtain the Schiff base product, which can be purified by recrystallization.

Step 2: Cycloaddition to form Azetidin-2-one

-

Dissolve the synthesized Schiff base in dry DMF.

-

Add triethylamine as a base.

-

Add chloroacetyl chloride dropwise to the reaction mixture with stirring.

-

Reflux the mixture for 5 hours.

-

Pour the cooled reaction mixture onto crushed ice to precipitate the azetidin-2-one derivative.

-

Filter, wash with water, and recrystallize the product from a suitable solvent like ethyl acetate.

Caption: Synthesis of azetidin-2-one derivatives from 2-chloro-3-formylquinoline.

Conclusion

This compound has proven to be a highly valuable and versatile starting material in medicinal chemistry. Its synthetic accessibility and the reactivity of its derivatives, particularly 2-chloro-3-formylquinolines, have enabled the creation of a diverse range of bioactive molecules. The successful development of potent anticancer and antimicrobial agents from this scaffold highlights its significance in the ongoing quest for novel therapeutics. The detailed synthetic protocols, quantitative biological data, and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore and exploit the potential of this compound in drug discovery and development. Future research in this area could focus on optimizing the existing derivatives, exploring new therapeutic targets, and elucidating the detailed mechanisms of action to pave the way for the next generation of drugs derived from this promising scaffold.

References

- 1. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of 2-Chloro-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylaniline, also known as 2-chloro-3-toluidine, is an aromatic amine that serves as a key intermediate in the synthesis of various industrial and pharmaceutical compounds. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and the prediction of reaction equilibria and kinetics. This technical guide outlines the fundamental thermochemical properties of interest and details the experimental and computational methodologies for their determination.

Molecular and Physical Properties

A summary of the known molecular and physical properties of this compound is presented in Table 1. This data is essential for contextualizing its thermochemical behavior.

Table 1: Molecular and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | [1] |

| Molecular Weight | 141.60 g/mol | [1] |

| CAS Number | 29027-17-6 | [1] |

| Appearance | Not Available | [2] |

| Density | 1.2 g/cm³ | [1] |

| Boiling Point | 219.8 °C at 760 mmHg | [1] |

Core Thermochemical Properties

The core thermochemical properties provide insight into the energy content and stability of a compound. While specific experimental values for this compound are not found in the reviewed literature, Table 2 provides data for the structurally similar compound, m-chloroaniline, to serve as an estimate.

Table 2: Thermochemical Data for m-Chloroaniline (CAS 108-42-9)

| Property | Value | Unit | Source |

| Standard Enthalpy of Fusion (ΔfusH°) | 12 | kJ/mol | [3] |

| Boiling Point (Tboil) | 230.5 | °C | [3] |

| Enthalpy of Vaporization (ΔvapH) | 53.6 | kJ/mol | [3] |

Note: These values are for m-chloroaniline and should be used as approximations for this compound with caution.

Experimental Determination of Thermochemical Properties

The following sections detail the standard experimental protocols for determining key thermochemical parameters.

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. It is often determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) through Hess's Law. Combustion calorimetry is the primary technique for measuring the heat released during the complete oxidation of a substance.[4]

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 g) of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with excess pure oxygen (typically to 30 atm) to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited remotely via an electrical fuse.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is used to calculate the heat absorbed by the calorimeter system.

-

Calculation: The heat of combustion is calculated using the following equation: ΔcH° = (Ccal * ΔT) / n where Ccal is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid), ΔT is the temperature change, and n is the number of moles of the sample.

-

Corrections: Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the aniline) and for the combustion of the fuse wire. For chlorinated compounds, a moving-bomb technique is often preferred to ensure the final state of chlorine is well-defined (typically as HCl in solution).[5]

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

The heat capacity (Cp) and standard entropy (S°) are crucial for understanding how the energy of a substance changes with temperature. These properties are typically determined using calorimetry.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC instrument.

-

Temperature Program: The instrument subjects the sample and reference to a controlled temperature program (e.g., heating at a constant rate).

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.

-

Data Analysis: The heat capacity is calculated from the measured heat flow and the heating rate. By integrating the heat capacity data from near absolute zero, the standard entropy can be determined.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the standard enthalpy of formation of this compound.

Caption: Experimental workflow for determining the enthalpy of formation.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating thermochemical properties. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or more sophisticated ab initio methods, can predict enthalpies of formation, heat capacities, and entropies with reasonable accuracy.

Methodology Overview:

-

Structure Optimization: The 3D molecular structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to compute thermal contributions to enthalpy and entropy.

-

Energy Calculation: High-level single-point energy calculations are performed on the optimized geometry.

-

Thermochemical Property Calculation: The standard enthalpy of formation is typically calculated using isodesmic or atomization reactions, which leverage known experimental data for related molecules to reduce systematic errors.

Conclusion

While direct experimental thermochemical data for this compound is sparse, this guide provides a comprehensive overview of the necessary methodologies for its determination. For researchers and professionals in drug development and chemical synthesis, the application of these experimental and computational techniques is essential for establishing a complete thermochemical profile of this important chemical intermediate. The use of data from analogous compounds, such as m-chloroaniline, can serve as a preliminary estimate, but experimental verification is highly recommended for critical applications.

References

2-Chloro-3-methylaniline safety, handling, and MSDS information

An In-depth Technical Guide to 2-Chloro-3-methylaniline: Safety, Handling, and MSDS

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No. 29027-17-6). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who handle this chemical. This guide synthesizes critical data on physical and chemical properties, hazards, handling procedures, and emergency response.

Chemical Identification and Properties

This compound, with the molecular formula C₇H₈ClN, is an organic compound classified as a chlorinated aniline.[1] It serves as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 29027-17-6 | [1][2] |

| Molecular Formula | C₇H₈ClN | [1][2] |

| Molecular Weight | 141.60 g/mol | [1][2] |

| Appearance | Typically a liquid at room temperature; may also be a solid. | [1][2] |

| Boiling Point | 219.8°C (at 760 mmHg) | [1] |

| Density | 1.2 g/cm³ | [1] |

| LogP (Partition Coefficient) | 2.37 | [1] |

| SMILES Notation | CC1=C(C(=CC=C1)N)Cl |[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Exposure can lead to significant health effects, including skin and eye irritation, and potential toxicity if swallowed or in contact with skin.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1]

Table 2: GHS Hazard Classification for this compound

| Classification | Hazard Code | Hazard Statement | Pictogram | Signal Word |

|---|---|---|---|---|

| Skin Irritation (Category 2) | H315 | Causes skin irritation. | GHS07 | Warning |

| Eye Irritation (Category 2) | H319 | Causes serious eye irritation. | GHS07 | Warning |

| Skin Sensitisation (Category 1) | H317 | May cause an allergic skin reaction. | GHS07 | Warning |

| Acute Toxicity (Oral) | - | Toxic if swallowed. | - | - |

| Acute Toxicity (Dermal) | - | Toxic in contact with skin. | - | - |

| Aquatic Toxicity (Acute & Chronic) | - | Very toxic to aquatic life with long-lasting effects. | - | - |

(Data synthesized from multiple sources indicating common hazards for this class of compound.[1][2])

Below is a diagram illustrating the flow of hazard information from classification to the end-user.

Caption: GHS Hazard Communication Workflow.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure risk.

Handling Protocol:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4]

-

Personal Contact: Avoid all personal contact, including inhalation of vapors, mist, or gas.[2][3] Avoid contact with skin and eyes.[2][5]

-

Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands and any exposed skin thoroughly after handling.[4] Contaminated clothing should be removed immediately and washed before reuse.[4]

Storage Conditions:

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] Avoid contamination with oxidizing agents as it may result in ignition.[6]

-

Security: Store locked up.[4]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are mandatory to ensure user safety.

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers must be close to the workstation location.[7]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. Contact lenses can pose a special hazard and should not be worn.[3][5] Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[5][8]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., PVC, Fluorinated rubber) and protective clothing to prevent all possible skin contact.[3][8] Safety footwear or gumboots are also recommended.

-

Respiratory Protection: If engineering controls are insufficient or a risk assessment indicates necessity, use a full-face respirator with appropriate cartridges (e.g., multi-purpose combination (US) or type ABEK (EN 14387)).[2][8] For high or unknown exposure concentrations, a self-contained breathing apparatus (SCBA) is required.[3]

Caption: PPE Selection Logic for Handling.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always seek medical attention after providing first aid.[4]

Experimental Protocol: First Aid Response

-

General Advice: Move the exposed person to fresh air at once.[9] Show the safety data sheet to the attending physician.[2]

-

If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing has stopped, perform artificial respiration.[9]

-

In Case of Skin Contact: Immediately remove all contaminated clothing, including footwear.[6] Flush skin and hair with running water and soap, if available.[6][9]

-

In Case of Eye Contact: Immediately wash (irrigate) the eyes with large amounts of fresh, running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do.[4]

-

If Swallowed: Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a poison center or doctor immediately.[4]

Caption: First Aid Decision and Action Flowchart.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Protocol:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[2][6]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride.[3][6] Containers may explode when heated.[7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4][6]

Accidental Release (Spill) Protocol:

-

Personal Precautions: Evacuate personnel and move upwind.[6] Ensure adequate ventilation.[2] Avoid breathing vapors and prevent contact with skin and eyes.[3] Wear full personal protective equipment, including respiratory protection.[3][6]

-

Environmental Precautions: Prevent spillage from entering drains or water courses.[2][3]

-

Containment and Cleanup:

-

Minor Spills: Use dry clean-up procedures.[3] Soak up with inert absorbent material (e.g., sand, vermiculite, silica (B1680970) gel). Collect the material into labeled containers for disposal.

-

Major Spills: Alert emergency responders.[3] Contain the spill with sand or earth.[3] Collect recoverable product and seal in labeled drums for disposal.[3] Wash the area and prevent runoff.[3]

-

Caption: Accidental Spill Response Workflow.

Toxicological and Ecological Information

Toxicological Profile:

-

Acute Toxicity: This compound is considered toxic if swallowed and toxic in contact with skin.[1]

-

Irritation: It is known to cause skin irritation and serious eye irritation.[1][2]

-